N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c1-10-3-4-11(16)9-13(10)18-15(22)12-5-6-14(20-19-12)21-8-2-7-17-21/h2-9H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESHMCZHLUZIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyrazole moiety: This step involves the reaction of the pyridazine intermediate with a pyrazole derivative.
Amidation reaction: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. Pyrazole-containing compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : These compounds often function as kinase inhibitors, disrupting pathways essential for cancer cell proliferation. For instance, compounds similar to this compound have demonstrated inhibition of Aurora-A kinase, a target in cancer therapy .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Example A | HCT116 | 0.39 ± 0.06 |
| Example B | MCF7 | 0.46 ± 0.04 |
| This compound | TBD | TBD |
Anti-inflammatory Properties
In addition to anticancer activity, pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
- Selectivity : Some derivatives have shown higher selectivity for COX-2 over COX-1, suggesting they may provide anti-inflammatory benefits with reduced gastrointestinal side effects compared to traditional NSAIDs .
| Compound | COX Inhibition IC (µM) |
|---|---|
| Example C | COX-1: TBD |
| Example D | COX-2: TBD |
| This compound | TBD |
Case Study 1: Pyrazole Derivatives in Cancer Treatment
A study evaluated various pyrazole derivatives for their anticancer properties, focusing on their ability to inhibit specific kinases involved in tumor growth. The findings indicated that compounds with similar structures to this compound exhibited promising results against multiple cancer types, including breast and lung cancer .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory efficacy of pyrazole derivatives in preclinical models of arthritis. The results demonstrated that certain compounds significantly reduced inflammation markers and improved joint function, suggesting potential therapeutic applications in chronic inflammatory diseases .
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Pyridazine-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on synthesis, physicochemical properties, and functional outcomes.
Structural Analogues and Physicochemical Properties
Key Observations :
- Substituent Effects on Yield : Halogenated aryl groups (e.g., 4-ClPh in 3b ) and bulky substituents (e.g., adamantane in 11c ) reduce synthetic yields compared to simpler aryl groups (e.g., 3a ) .
- Melting Points : Electron-withdrawing substituents (e.g., Cl in 3b ) increase melting points due to enhanced intermolecular interactions .
- Spectral Trends : Pyridazine protons resonate near δ 8.12, while methyl groups (e.g., 2.66 ppm in 3a ) and aromatic protons (δ 7.4–7.6) are consistent across analogues .
Key Insights :
- Pyridazine Core : The pyridazine ring enables π-π stacking and hydrogen bonding with biological targets, critical for enzyme inhibition (e.g., SCD-1) and anticancer activity .
- Substituent-Driven Selectivity : Bulky groups (e.g., adamantane in 11c ) enhance target specificity, while fluorinated aryl groups (e.g., in (R)-IPMICF16 ) improve pharmacokinetics and blood-brain barrier penetration .
- Challenges: The target compound’s 5-chloro-2-methylphenyl group may confer metabolic stability but could reduce solubility compared to polar substituents (e.g., morpholino in 11d) .
Actividad Biológica
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, a compound belonging to the class of pyrazole derivatives, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 288.73 g/mol
The key functional groups include:
- A pyrazole ring, which is known for its role in various biological activities.
- A pyridazine moiety that contributes to the compound's pharmacological profile.
- A carboxamide group that enhances solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
Case Study: Combination Therapy
A study demonstrated that combining this compound with doxorubicin resulted in a synergistic effect, enhancing cytotoxicity against cancer cells. The combination index method confirmed that the compound could improve treatment outcomes for Claudin-low breast cancer subtypes .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Pyrazole derivatives are reported to inhibit the growth of several pathogenic microorganisms. For instance, this compound exhibited moderate antifungal activity against various phytopathogenic fungi .
In Vitro Studies
In vitro assays indicated that the compound effectively inhibited mycelial growth, suggesting its potential as an antifungal agent in agricultural applications .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Research suggests that pyrazole compounds can modulate signaling pathways involved in inflammation, such as the NF-kB pathway, leading to reduced production of inflammatory mediators like TNF-α and nitric oxide .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole or pyridazine rings can significantly influence their potency and selectivity.
Key Findings
- Substituent Effects : The presence of halogen substituents (e.g., chlorine) on the aromatic ring enhances antitumor activity.
- Linker Variations : Altering the linking groups between the pyrazole and pyridazine rings can affect solubility and bioactivity.
- Hybrid Structures : Combining different pharmacophores may lead to compounds with improved efficacy against multiple targets.
Q & A
Q. What are the key synthetic strategies for preparing N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Core formation : Pyridazine rings are constructed via cyclization reactions, often using hydrazine derivatives and diketones.
- Functionalization : The pyrazole moiety is introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) under palladium catalysis .
- Amidation : The carboxamide group is attached using coupling agents like EDCl/HOBt in anhydrous DMF . Key reagents include thionyl chloride for activating carboxylic acids and KCO as a base for SN2 reactions .
Q. How is the molecular structure of this compound confirmed?
Structural elucidation relies on:
- X-ray crystallography : Programs like SHELX and WinGX are used for refinement and visualization of crystal packing . For example, ORTEP-3 generates thermal ellipsoid plots to validate bond angles and distances .
- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks, while HRMS validates molecular weight .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Kinase inhibition assays : ATP-binding site competition studies (e.g., EGFR or VEGFR2).
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Solubility differences : Use standardized DMSO stock solutions (<1% v/v) to avoid solvent interference.
- Assay conditions : Control variables like serum concentration (e.g., FBS affects protein binding) and incubation time .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance thresholds (p < 0.05) .
Q. What computational methods predict binding modes with target proteins?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., pyridazine stacking with aromatic residues).
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Correlate substituent effects (e.g., chloro vs. methyl groups) with IC values .
Q. How do polymorphic forms impact pharmacological properties?
- Crystallographic analysis : Identify stable polymorphs via PXRD and DSC (e.g., Form I vs. Form II melting points).
- Solubility testing : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) .
- Bioavailability : Pharmacokinetic studies in rodent models to assess AUC differences .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Pd(OAc)/XPhos for coupling reactions improves turnover number (TON > 500).
- Flow chemistry : Continuous reactors minimize side products (e.g., hydrolysis of pyrazole intermediates) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amidation steps .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
